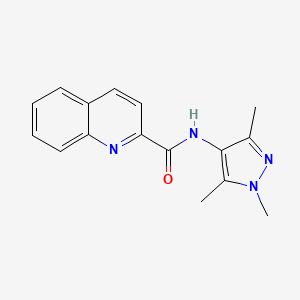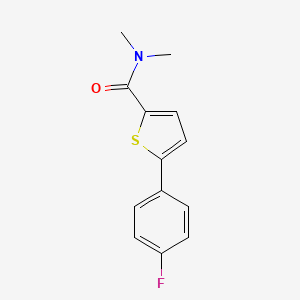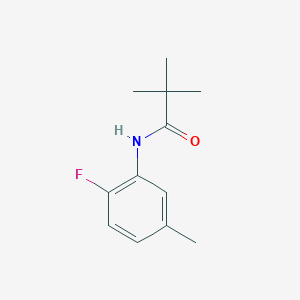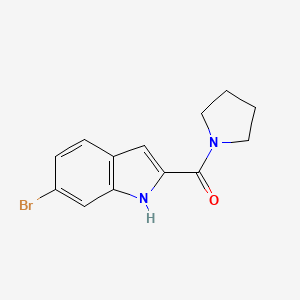
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been extensively studied in the field of scientific research. It is a small molecule that has been shown to have significant effects on various cellular processes, making it a valuable tool for investigating the mechanisms underlying a wide range of biological phenomena.
Mecanismo De Acción
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can disrupt the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating the mechanisms underlying various biological processes. However, it also has some limitations. For example, its effects on tyrosine kinases are not specific, meaning that it can inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Direcciones Futuras
There are many potential future directions for research involving N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide. One promising area is the development of more specific tyrosine kinase inhibitors that can selectively target individual enzymes. Another area of interest is the investigation of the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders. Finally, the development of new methods for synthesizing and modifying N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide could lead to the development of even more versatile tools for scientific research.
Métodos De Síntesis
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods. One commonly used approach involves the reaction of 2,3-dimethylindole with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. The resulting product is then treated with tert-butyl chloroformate to yield N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Aplicaciones Científicas De Investigación
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of various tyrosine kinases. It has been shown to have significant effects on a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, it has been used to investigate the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N,N,2,3-tetramethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUROUNZQXLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-4-carboxylicacidethylester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)